Solution Thermodynamics: Temperature-Independent Enthalpy of Dilution vs. Strong Temperature Dependence in Monovalent Tosylate Salts
A comparative calorimetric study measured enthalpies of dilution (ΔH_D, c→0.002 mol·dm⁻³) for aqueous solutions of seven p-toluenesulfonate salts (Li, Na, K, Cs, Mg, Ca, Sr) at multiple temperatures between 0° and 40°C [1]. Monovalent alkali metal tosylates (Li, Na, K, Cs) exhibited strong temperature dependence, with −ΔH_D values increasing systematically in the order Li > Na > K > Cs, paralleling cation ionic radius [1]. In contrast, all three divalent alkaline earth tosylates—Mg, Ca, and Sr p-toluenesulfonates—showed little temperature dependence across the full 0–40°C range and almost no dependence on the nature of the divalent cation [1]. This constitutes a categorical thermodynamic distinction between 2:1 electrolytes (MgTsO₂) and 1:1 electrolytes (NaTsO), not merely a quantitative shift. For experimental design, this means that solution-phase energetics of magnesium toluenesulphonate remain essentially invariant across ambient laboratory temperature fluctuations, whereas sodium or potassium tosylate solutions will exhibit measurably different dilution enthalpies depending on the ambient temperature and the specific alkali cation selected.
| Evidence Dimension | Temperature dependence of enthalpy of dilution (ΔH_D) from 0°C to 40°C, c→0.002 mol·dm⁻³ |
|---|---|
| Target Compound Data | Mg p-toluenesulfonate: little temperature dependence across 0–40°C; ΔH_D essentially invariant with cation identity among Mg, Ca, Sr |
| Comparator Or Baseline | Li, Na, K, Cs p-toluenesulfonates: strong temperature dependence; −ΔH_D increases in order Li > Na > K > Cs; significantly dependent on both temperature and cation ionic radius |
| Quantified Difference | Divalent salts (Mg, Ca, Sr): near-zero temperature coefficient of ΔH_D. Monovalent salts: marked temperature coefficient and cation-radius-dependent ordering. Enthalpies of dilution exothermic for all salts at all temperatures. |
| Conditions | Aqueous solution; flow calorimetry; concentration range from initial concentration c to 0.002 mol·dm⁻³; temperatures 0°, 10°, 25°, and 40°C; published in Journal of Solution Chemistry (1996) |
Why This Matters
For formulators and researchers who require predictable, temperature-insensitive solution thermodynamics—such as in calorimetric titrations, isothermal reaction calorimetry, or temperature-cycled industrial processes—magnesium toluenesulphonate offers a distinct advantage over any monovalent alkali tosylate, whose dilution energetics vary with both temperature and cation choice.
- [1] K. Otrin Debevc, C. Pohar, V. Vlachy. Enthalpies of dilution of alkaline and alkaline earth p-toluenesulfonates. Journal of Solution Chemistry, 1996, 25(8), 787–795. DOI: 10.1007/BF00973785. View Source
